(S)-2-(3-((Tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid (S)-2-(3-((Tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 79839-29-5
VCID: VC0113035
InChI: InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
Molecular Formula: C13H22N2O5
Molecular Weight: 286.32 g/mol

(S)-2-(3-((Tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

CAS No.: 79839-29-5

Reference Standards

VCID: VC0113035

Molecular Formula: C13H22N2O5

Molecular Weight: 286.32 g/mol

(S)-2-(3-((Tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid - 79839-29-5

CAS No. 79839-29-5
Product Name (S)-2-(3-((Tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid
Molecular Formula C13H22N2O5
Molecular Weight 286.32 g/mol
IUPAC Name 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid
Standard InChI InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1
Standard InChIKey JABSORAZQPYNMZ-VIFPVBQESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCCCN(C1=O)CC(=O)O
SMILES CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
PubChem Compound 2756024
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator